molecular formula C10H11Cl3 B1309628 1,3,5-Trimethyl-2-(trichloromethyl)benzene CAS No. 707-74-4

1,3,5-Trimethyl-2-(trichloromethyl)benzene

Cat. No.: B1309628
CAS No.: 707-74-4
M. Wt: 237.5 g/mol
InChI Key: KJYSFXXGQXIPIG-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-(trichloromethyl)benzene is an organic compound with the CAS number 707-74-4 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Molecular Structure Analysis

The molecular weight of this compound is 237.56 . The molecular formula is C10H11Cl3 .


Physical and Chemical Properties Analysis

This compound has a melting point of 16-17 degrees Celsius .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Tin and Mercury Derivatives : The reaction of tribromo or tetrabromobenzene with trimethylstannyl sodium yielded polystannylated benzene derivatives, which were then converted to tris- and tetrakis(chloromercurio)benzenes. X-ray crystallography confirmed the structure of these derivatives, showcasing the compound's utility in forming organometallic compounds (Rot et al., 2000).

  • Crystal Structures of Derivatives : Research on the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivatives highlighted the role of van der Waals and weak C–H···O interactions in stabilizing the molecular packing in solids. This work contributes to understanding the structural aspects of benzene derivatives (Arockia Samy & Alexander, 2012).

  • Synthesis of Oligothienylbenzenes : The efficient synthesis of 1,3,5-tris(oligothienyl)benzenes through trimerization reactions and their electrochemical properties were investigated, illustrating the compound's relevance in developing conducting polymers (Chérioux & Guyard, 2001).

Catalysis and Reaction Mechanisms

  • Catalytic Efficiency of Phase Transfer Catalyst : A study evaluated the catalytic efficiency of a triple-site phase transfer catalyst, derived from 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, in the dichlorocarbene addition to 5-vinyl-2-norbornene. This highlights the compound's utility in facilitating organic transformations (Vivekanand & Balakrishnan, 2009).

Material Science and Supramolecular Chemistry

  • Formation of Supramolecular Polymers : The top-down preparation of supramolecular polymeric membranes via selective photocyclic aromatization demonstrated the potential of benzene derivatives in creating new materials with unique properties. This process exclusively yielded a 1,3,5-trisubstituted benzene derivative, showing high selectivity and potential for various applications (Liu et al., 2013).

  • Molecular Encapsulation : The solvent-dependent conformation of 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene and its ability to encapsulate acetone molecules in a dynamically formed space highlight the role of such compounds in supramolecular chemistry and molecular recognition (Songkram et al., 2010).

Biochemical Analysis

Biochemical Properties

1,3,5-Trimethyl-2-(trichloromethyl)benzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular biomolecules, potentially causing oxidative stress and cellular damage . Additionally, this compound can bind to proteins, altering their structure and function, which may affect various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and can impact several cellular processes. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By generating reactive oxygen species, this compound can activate signaling pathways that lead to changes in gene expression and cellular metabolism . These changes can result in altered cell function, including increased apoptosis and reduced cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage . Additionally, this compound can inhibit or activate various enzymes, affecting metabolic pathways and cellular processes. The binding interactions with proteins can also lead to changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by environmental factors such as temperature and pH. Over time, this compound can degrade, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including chronic oxidative stress and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress and minimal cellular damage. At higher doses, this compound can induce significant toxicity, including liver and kidney damage, as well as adverse effects on the nervous system . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular biomolecules . The metabolic pathways of this compound can affect metabolic flux and metabolite levels, potentially disrupting normal cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. This compound can accumulate in lipid-rich tissues due to its hydrophobic nature . The distribution of this compound within the body can influence its biological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The activity and function of this compound are influenced by its subcellular localization, affecting its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

1,3,5-trimethyl-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3/c1-6-4-7(2)9(8(3)5-6)10(11,12)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYSFXXGQXIPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(Cl)(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407189
Record name 1,3,5-trimethyl-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-74-4
Record name 1,3,5-trimethyl-2-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 1,3,5-trimethyl-2-(trichloromethyl)benzene in the synthesis of (diphenylphosphine oxide)(mesitylene)ketone and (phenylphosphine oxide)bis(mesitylene ketone)?

A1: this compound serves as a key starting material in the synthesis of both (diphenylphosphine oxide)(mesitylene)ketone and (phenylphosphine oxide)bis(mesitylene ketone). These compounds are identified as commercial photoinitiators [, ]. The synthesis involves a condensation reaction between this compound and corresponding organophosphine precursors [, ].

Q2: What are the advantages of using this compound in this synthesis compared to previous methods?

A2: The research highlights several advantages of using this compound in this synthetic route:

  • Novelty: The chemical reaction process employed is innovative compared to previously known methods [, ].
  • Economic Viability: The synthesis is cost-competitive, making it potentially advantageous for commercial production [, ].

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